molecular formula C10H21NO B8665220 3-[(Cyclohexylmethyl)amino]propan-1-ol

3-[(Cyclohexylmethyl)amino]propan-1-ol

Cat. No.: B8665220
M. Wt: 171.28 g/mol
InChI Key: ZAPLPWPMTZBHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Cyclohexylmethyl)amino]propan-1-ol is a secondary amino alcohol characterized by a cyclohexylmethyl group attached to the amino nitrogen of a propan-1-ol backbone. The compound’s amino alcohol motif suggests utility as a chiral intermediate in organic synthesis or pharmaceutical applications, where steric and electronic properties are critical.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

3-(cyclohexylmethylamino)propan-1-ol

InChI

InChI=1S/C10H21NO/c12-8-4-7-11-9-10-5-2-1-3-6-10/h10-12H,1-9H2

InChI Key

ZAPLPWPMTZBHPD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNCCCO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications
3-[(Cyclohexylmethyl)amino]propan-1-ol C₁₀H₂₁NO 171.28 (calc.) Cyclohexylmethyl, amino, propan-1-ol Chiral intermediate, high lipophilicity
3-(6-Chloropyridin-3-yl)propan-1-ol C₈H₁₀ClNO 171.63 Chloropyridinyl, propan-1-ol Likely intermediate in drug synthesis
3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol C₁₂H₁₉NO₂ 209.28 Aryloxy, tertiary amino, propan-1-ol Potential bioactive scaffold
(1S)-3-Amino-1-[3-(cyclohexylmethoxy)phenyl]propan-1-ol C₁₆H₂₅NO₂ 263.38 Cyclohexylmethoxy, phenyl, amino alcohol Stereospecific applications

Key Observations:

Lipophilicity : The cyclohexylmethyl group in the target compound enhances lipophilicity compared to methyl or chloropyridinyl analogs, impacting solubility (e.g., lower water solubility than propan-1-ol derivatives with polar groups) .

Steric Effects : Bulkier substituents (e.g., cyclohexylmethyl vs. methyl in IV-9) reduce reaction rates in nucleophilic substitutions due to steric hindrance .

Dielectric Properties: Propan-1-ol derivatives exhibit dielectric relaxation behavior, as seen in NPL studies on alcohols like propan-1-ol (). The cyclohexyl group may alter dielectric constants due to its non-polar nature.

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